4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The compound, also known as 2-Methyl-5-trifluoromethylphenylboronic acid, pinacol ester, is an organoboron compound . Organoboron compounds are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . It has high stability, low toxicity, and high reactivity in various transformation processes . The compound’s mode of action is primarily through its interaction with its targets, leading to changes in the targets’ function.
Biochemical Pathways
The compound is involved in various biochemical pathways due to its high reactivity. It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The compound’s action on these pathways can lead to downstream effects, including the synthesis of new compounds.
Result of Action
The compound’s action results in the synthesis of new compounds through various reactions . In addition, organoboron compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process:
Synthetic Routes: The compound is often synthesized through a three-step substitution reaction.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, using reagents such as boronic acids, trifluoromethylating agents, and suitable catalysts.
Industrial Production Methods: Industrially, the production of this compound involves similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions:
Types of Reactions: The compound primarily participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions: Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique compared to other similar compounds:
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)8-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBOYONRARSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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